1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out in a solvent such as dichloromethane at room temperature . The process involves the dropwise addition of 4-methyl-3-nitrobenzenesulfonyl chloride to piperidine, followed by stirring until the reaction is complete. The product is then purified through column chromatography .
Chemical Reactions Analysis
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine can be compared with similar compounds such as:
4-Methyl-3-nitrobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound.
Piperidine: This is the amine used in the synthesis of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications .
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGFEOXSDDGDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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